molecular formula C10H13N3O B15241665 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B15241665
M. Wt: 191.23 g/mol
InChI Key: DVFAHWSVSLEXOS-UHFFFAOYSA-N
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Description

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H13N3O. It is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound features a pyridine ring substituted with a hydroxybutan-2-ylamino group and a carbonitrile group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-amino-2-butanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 5-[(1-Oxobutan-2-yl)amino]pyridine-2-carbonitrile.

    Reduction: 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutan-2-ylamino group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-Hydroxybutan-2-yl)amino]pyridine-3-carbonitrile
  • 5-[(1-Hydroxybutan-2-yl)amino]pyridine-4-carbonitrile
  • 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carboxamide

Uniqueness

5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both a hydroxybutan-2-ylamino group and a carbonitrile group provides a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(1-hydroxybutan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3

InChI Key

DVFAHWSVSLEXOS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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